![molecular formula C25H33N3O3S2 B1677603 Myxothiazol CAS No. 76706-55-3](/img/structure/B1677603.png)
Myxothiazol
描述
Myxothiazol is a chemical compound produced by the myxobacterium Myxococcus fulvus. This compound is a competitive inhibitor of ubiquinol and binds at the quinol oxidation site of the bc1 complex, blocking electron transfer to the Rieske iron-sulfur protein .
准备方法
Synthetic Routes and Reaction Conditions: Myxothiazol can be synthesized through a series of chemical reactions involving thiazole derivatives. The preparation of this compound involves the use of various solvents such as ethanol, methanol, acetone, ethyl acetate, chloroform, and dichloromethane . The compound is typically stored at -20°C under argon to maintain its stability .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Myxococcus fulvus in a controlled environment. The bacterium is grown in a complex medium, and the compound is extracted using organic solvents. The extracted product is then purified through chromatographic techniques to obtain high-purity this compound .
化学反应分析
Types of Reactions: Myxothiazol undergoes various chemical reactions, including oxidation and reduction. It is known to inhibit electron transport through the bc1 complex of mitochondria by blocking the reduction of cytochromes c and cl by succinate or NADH .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include antimycin, succinate, and NADH. The reactions are typically carried out under controlled conditions to ensure the desired outcomes .
Major Products: The major products formed from the reactions involving this compound are the inhibited forms of cytochromes c and cl, which result from the blockage of electron transfer in the mitochondrial respiratory chain .
科学研究应用
Mitochondrial Research
Inhibition of Complex III Activity
Myxothiazol is primarily utilized in mitochondrial research due to its ability to reversibly inhibit complex III activity. In a study involving C57Bl/J6 mice, this compound was administered intraperitoneally at a dose of 0.56 mg/kg every 24 hours. The results demonstrated a significant decrease in complex III activity to 50% of control values within 2 hours post-injection, with minimal histological changes observed in the liver over a four-day period . This model is valuable for investigating mitochondrial dysfunctions and potential therapeutic interventions for mitochondrial diseases.
Case Study: Mitochondrial Hepatopathy
A study explored the use of this compound in creating a mouse model for studying mitochondrial hepatopathies. Researchers assessed various parameters such as histology, lipid content, and gene expression in liver tissues. They found that despite the inhibition of complex III, there were no significant indicators of hepatotoxicity or inflammation after multiple doses, highlighting this compound's utility in pharmacological studies without causing overt toxicity .
Drug-Induced Toxicity Studies
Mitochondrial Toxicity Assessment
This compound has been employed to investigate drug-induced mitochondrial toxicity. For instance, it was shown that this compound can increase superoxide release synergistically when combined with other compounds like triclosan. This indicates its role in elucidating the mechanisms behind mitochondrial toxicity induced by various drugs .
Case Study: Cisplatin-Induced Nephrotoxicity
In studies focused on cisplatin-induced acute kidney injury (AKI), this compound was used to assess its effects on renal function. The findings suggested that this compound could help reveal nephrotoxic mechanisms associated with cisplatin treatment, thereby aiding in the development of protective strategies against drug-induced renal damage .
Steroidogenesis Research
Effects on Leydig Cells
This compound has been shown to influence steroidogenesis in Leydig cells, which are crucial for testosterone production. A study demonstrated that while this compound inhibited luteinizing hormone-mediated testosterone synthesis, it stimulated basal steroidogenesis under certain conditions. This dual effect suggests that this compound can be a valuable tool for dissecting the roles of mitochondria in steroid hormone production .
Antimicrobial Applications
Antibiotic Properties
Recent research has identified new derivatives of this compound with promising antimicrobial activities against various bacterial strains. Extracts from Myxococcus fulvus, which produce myxothiazols, exhibited significant antibacterial effects against pathogens such as Bacillus subtilis and Pseudomonas aeruginosa. The study highlighted the potential of these compounds as novel antibiotics .
Compound | Activity Against Bacteria | Activity Against Fungi |
---|---|---|
This compound A | Yes (Bacillus subtilis) | Moderate (Sporobolomyces salmonicolor) |
This compound Z | Yes (Pseudomonas aeruginosa) | Strong (Penicillium notatum) |
New Derivatives | Varies; some show negligible activity | N/A |
作用机制
Myxothiazol is similar to other thiazole-containing antibiotics such as strobilurin A, strobilurin B, and oudemansin . this compound is unique in its specific binding site and mechanism of action. Unlike other inhibitors, this compound does not form a hydrogen bond to the Rieske iron-sulfur protein, which allows it to bind in the ‘b-proximal’ region of the cytochrome b quinol oxidation site . This unique binding characteristic distinguishes this compound from other similar compounds and contributes to its specific inhibitory effects .
相似化合物的比较
- Strobilurin A
- Strobilurin B
- Oudemansin
- Antimycin
生物活性
Myxothiazol is a notable compound derived from myxobacteria, primarily recognized for its role as an inhibitor of mitochondrial respiratory complex III (CIII). This article examines its biological activity, mechanisms of action, and implications in various biological systems, supported by data tables and case studies.
This compound functions by binding to the ubiquinol oxidation site (Qo site) of CIII, effectively blocking electron transfer from ubiquinol to cytochrome b. This inhibition leads to a decrease in CIII activity, which has significant implications for cellular respiration and reactive oxygen species (ROS) production.
Key Findings:
- Inhibition of CIII : this compound's inhibition of CIII results in increased upstream reductive capacity and reduced downstream electron flow, affecting mitochondrial function and ROS generation .
- Impact on Neutrophils : In studies involving neutrophils, this compound treatment resulted in elevated intracellular ROS levels, specifically superoxide and hydrogen peroxide. This increase was linked to diminished activation of the NF-κB pathway and reduced pro-inflammatory cytokine production during lipopolysaccharide (LPS)-induced inflammation .
Biological Activity in Animal Models
Research has demonstrated that this compound can be administered safely in animal models without significant hepatotoxicity or lethality. For instance, a study using C57Bl/J6 mice showed that repeated administration of this compound led to reversible inhibition of CIII activity without overt liver damage.
Study Overview:
- Dosage : Mice received 0.56 mg/kg of this compound intraperitoneally every 24 hours.
- Results : A 50% decrease in CIII activity was observed within 2 hours post-injection, with only minor histological changes noted after 74 hours .
Case Studies
- Acute Lung Injury Model :
- Antifungal Activity :
Table 1: Summary of this compound's Effects on Mitochondrial Function
属性
CAS 编号 |
76706-55-3 |
---|---|
分子式 |
C25H33N3O3S2 |
分子量 |
487.7 g/mol |
IUPAC 名称 |
(2Z,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(2S,3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide |
InChI |
InChI=1S/C25H33N3O3S2/c1-16(2)9-7-8-10-17(3)24-28-20(15-33-24)25-27-19(14-32-25)11-12-21(30-5)18(4)22(31-6)13-23(26)29/h7-18,21H,1-6H3,(H2,26,29)/b9-7+,10-8+,12-11+,22-13-/t17-,18+,21-/m0/s1 |
InChI 键 |
XKTFQMCPGMTBMD-ZDBABOMLSA-N |
SMILES |
CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC |
手性 SMILES |
C[C@@H](/C=C/C=C/C(C)C)C1=NC(=CS1)C2=NC(=CS2)/C=C/[C@@H]([C@@H](C)/C(=C/C(=O)N)/OC)OC |
规范 SMILES |
CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC |
外观 |
Solid powder |
Key on ui other cas no. |
76706-55-3 |
Pictograms |
Acute Toxic |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2,6-heptadienamide, 7-(2'-(1,6-dimethyl-2,4-heptadienyl)(2,4'-bithiazol)-4-yl)-3,5-dimethoxy-4-methyl- myxothiazol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。